(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate
Description
The compound (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate (CAS: 154661-57-1) is a chiral rhodium(I) complex featuring a bidentate bisphosphine ligand, (2S,4S)-BDPP, coordinated to a norbornadiene ligand and a hexafluorophosphate counterion . Its molecular formula is C₃₆H₃₈F₆P₃Rh, and it is widely employed in asymmetric catalysis due to the conformational flexibility and stereochemical control imparted by the BDPP ligand . Key applications include hydrogenation and C–H functionalization reactions, where it achieves high enantioselectivity in substrates such as imines and ketones .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane;rhodium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2.C7H8.F6P.Rh/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3-22,24-25H,23H2,1-2H3;1-4,6-7H,5H2;;/q;;-1;/t24-,25-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRCCVNNHATHD-FQFBWUQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F6P3Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate typically involves the coordination of (2S,4S)-2,4-Bis(diphenylphosphino)pentane with a rhodium precursor in the presence of norbornadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine ligands .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) species.
Reduction: It can be reduced back to rhodium(I) species under appropriate conditions.
Substitution: Ligand exchange reactions are common, where norbornadiene can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium(I) complexes with different ligands .
Scientific Research Applications
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The chiral environment provided by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand ensures high enantioselectivity in the reactions .
Comparison with Similar Compounds
Ligand Structure and Coordination Mode
(a) Bidentate vs. Monodentate Ligands
The BDPP ligand in the target compound is a C₂-symmetric bidentate bisphosphine, enabling chelation to the rhodium center and creating a chiral environment. This contrasts with monodentate phosphine ligands like those in Tris(dimethylphenylphosphine)rhodium(I)hexafluorophosphate (CAS: 32761-50-5), which uses three dimethylphenylphosphine ligands. The monodentate system provides less rigid stereochemical control, often resulting in lower enantioselectivity in asymmetric reactions .
(b) Chirality and Ligand Analogues
BDPP is structurally analogous to CHIRAPHOS but differs in backbone flexibility. For example, (R,R)-DIPSKEWPHOS (a 3,5-diisopropylphenyl-substituted bisphosphine) offers enhanced steric bulk, which can improve selectivity in sterically demanding reactions .
Metal Center Variation
(a) Rhodium vs. Ruthenium Complexes
Rhodium complexes, such as the target compound, are prevalent in hydrogenation due to their moderate redox activity. In contrast, ruthenium analogues like Dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]ruthenium(II) () are favored for transfer hydrogenation, leveraging Ru’s ability to stabilize higher oxidation states .
(b) Rhodium vs. Iridium Complexes
Iridium complexes with 1,4-bisphosphine ligands (e.g., Ir-BINAP ) exhibit superior activity in the hydrogenation of unfunctionalized olefins but require harsher conditions compared to Rh-BDPP systems .
Ancillary Ligand Effects
The norbornadiene ligand in the target compound serves as a labile coordination site, facilitating substrate binding during catalysis. This contrasts with cyclooctadiene (COD) in [Rh(COD)Cl]₂/ZnI₂/(2R,4R)-BDPP systems, where COD’s bulkiness can limit substrate access but improve thermal stability .
Stereochemical Impact
The S,S configuration of BDPP is critical for enantioselectivity. For instance, in the Rh/Zn-catalyzed asymmetric ring-opening of oxabenzonorbornadienes, the R,R-BDPP enantiomer yields opposite stereochemical outcomes, underscoring the ligand’s role in spatial orientation .
Catalytic Performance Data
| Compound | Metal | Ligand Type | Key Reaction | ee (%) | Reference |
|---|---|---|---|---|---|
| (2S,4S)-BDPP(norbornadiene)Rh(I)PF₆ | Rh | Bidentate bisphosphine | Asymmetric hydrogenation of imines | 85–92 | |
| Tris(dimethylphenylphosphine)Rh(I)PF₆ | Rh | Monodentate phosphine | Allylic alkylation | 40–60 | |
| Dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]Ru(II) | Ru | Bulky bisphosphine | Transfer hydrogenation of ketones | 90–95 | |
| [Ir(COD)(BINAP)]PF₆ | Ir | Rigid bisphosphine | Hydrogenation of unfunctionalized olefins | 80–88 |
Biological Activity
The compound (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate, commonly referred to as Rh-BDPP, is a rhodium-based catalyst notable for its applications in asymmetric synthesis and catalysis. This article explores its biological activity, focusing on its role in catalysis and potential therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C29H30P2
- Molecular Weight : 466.49 g/mol
- Appearance : Solid
- Optical Activity : [α]20/D −125.0°, indicating significant chiral properties.
Rh-BDPP is characterized by its bidentate phosphine ligands which enhance the chiral environment around the rhodium center, making it effective in catalyzing asymmetric reactions.
Rh-BDPP functions primarily as a catalyst in various organic reactions. The mechanism typically involves:
- Coordination : The substrate coordinates to the rhodium center.
- Activation : The rhodium complex activates the substrate for further reactions.
- Asymmetric Induction : The chiral environment created by the phosphine ligands induces enantioselectivity in the product formation.
1. Asymmetric Hydrogenation
One of the primary applications of Rh-BDPP is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral molecules used in pharmaceuticals. For instance, studies have shown that Rh-BDPP can effectively hydrogenate aryl ketones with high enantioselectivity, producing valuable chiral alcohols .
2. Hydroformylation
Rh-BDPP has also been employed in hydroformylation processes, where it facilitates the conversion of alkenes into aldehydes with controlled regioselectivity . This reaction is significant in producing intermediates for various chemical syntheses.
Biological Activity and Case Studies
While Rh-BDPP is primarily known for its catalytic properties, its biological activity has been explored in several studies:
- Anticancer Activity : Research indicates that rhodium complexes can exhibit anticancer properties. A study demonstrated that rhodium-based compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Enantioselective Synthesis of Bioactive Compounds : Rh-BDPP has been utilized to synthesize bioactive natural products with therapeutic potential. For example, it has been involved in the synthesis of alkaloids and other complex molecules that have shown biological activity against various diseases .
Data Table: Summary of Research Findings
Q & A
Q. What are the key synthetic routes for preparing (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via ligand substitution, where a rhodium precursor (e.g., [Rh(norbornadiene)Cl]₂) reacts with the chiral bisphosphine ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane under inert conditions. Hexafluorophosphate (PF₆⁻) is introduced as a counterion through metathesis with NaPF₆. Characterization :
- NMR Spectroscopy : confirms ligand coordination (δ ~20–30 ppm for Rh-bound P). verifies norbornadiene integrity.
- X-ray Crystallography : Resolves stereochemistry and confirms the octahedral geometry of Rh(I).
- Elemental Analysis : Validates stoichiometry (C, H, P, Rh).
- HPLC with Chiral Columns : Ensures enantiopurity of the ligand (>99% ee) .
Q. What are the primary catalytic applications of this Rh(I) complex in asymmetric synthesis?
- Methodological Answer : This complex is widely used in asymmetric hydrogenation of prochiral alkenes, ketones, or imines. For example:
- Substrate Scope : α,β-unsaturated esters, enamides, and cyclic ketones.
- Reaction Setup : Conducted under H₂ (1–50 atm) in polar aprotic solvents (e.g., dichloromethane, THF) at 25–60°C.
- Performance Metrics : Enantiomeric excess (ee) >90% for optimized substrates.
Key Advantage : The (2S,4S)-bisphosphine ligand induces high enantioselectivity due to its rigid, chiral backbone, which creates a well-defined coordination environment around Rh(I) .
Advanced Research Questions
Q. How does ligand stereochemistry [(2S,4S) vs. (2R,4R)] influence catalytic enantioselectivity in hydrogenation reactions?
- Methodological Answer : The (2S,4S) configuration generates a chiral pocket that dictates the pro-R or pro-S binding of substrates. To compare enantioselectivity:
- Experimental Design :
Synthesize both enantiomers of the ligand and their Rh complexes.
Test hydrogenation of a model substrate (e.g., methyl (Z)-α-acetamidocinnamate) under identical conditions.
Analyze ee via chiral HPLC or with chiral shift reagents.
- Data Interpretation :
Inversion of ligand configuration typically reverses product ee. For instance, (2S,4S)-ligand may yield (R)-products, while (2R,4R)-ligand gives (S)-products. Contradictions in ee values (e.g., lower-than-expected selectivity) may arise from ligand flexibility or solvent effects .
Q. How can researchers address inconsistencies in catalytic activity across repeated experiments?
- Methodological Answer : Inconsistent activity often stems from:
- Moisture Sensitivity : PF₆⁻ counterion hydrolysis in humid conditions generates HF, degrading the complex. Mitigation : Use anhydrous solvents, store under argon, and monitor via for PF₆⁻ stability .
- Ligand Decomposition : Oxidative cleavage of P–C bonds under H₂. Mitigation : Pre-purify H₂ gas (remove O₂ traces) and add stabilizers (e.g., BHT).
- Substrate Purity : Trace impurities (e.g., peroxides in THF) poison the catalyst. Mitigation : Pass substrates through alumina columns pre-use .
Q. What advanced techniques are used to study the mechanism of Rh(I)-catalyzed hydrogenation with this complex?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., H₂ activation vs. substrate insertion).
- In Situ IR/Raman Spectroscopy : Monitor Rh–H bond formation (1900–2100 cm⁻¹) during catalysis.
- DFT Calculations : Model transition states to rationalize enantioselectivity. For example, calculate energy differences between diastereomeric pathways induced by ligand chirality .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
